molecular formula C17H26N2O5 B4005155 Oxalic acid;1-[2-(3-propan-2-ylphenoxy)ethyl]piperazine

Oxalic acid;1-[2-(3-propan-2-ylphenoxy)ethyl]piperazine

Cat. No.: B4005155
M. Wt: 338.4 g/mol
InChI Key: FTPQSSNAOOKYBG-UHFFFAOYSA-N
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Description

Oxalic acid;1-[2-(3-propan-2-ylphenoxy)ethyl]piperazine is a complex organic compound that combines the properties of oxalic acid and a piperazine derivativeIt is a white crystalline solid that forms a colorless solution in water and is naturally found in many plants . The piperazine derivative, 1-[2-(3-propan-2-ylphenoxy)ethyl]piperazine, is a compound that features a piperazine ring substituted with a phenoxyethyl group, which is further substituted with a propan-2-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;1-[2-(3-propan-2-ylphenoxy)ethyl]piperazine typically involves multiple steps:

    Synthesis of 1-[2-(3-propan-2-ylphenoxy)ethyl]piperazine: This can be achieved by reacting 3-propan-2-ylphenol with 2-chloroethylpiperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

    Formation of the oxalate salt: The resulting 1-[2-(3-propan-2-ylphenoxy)ethyl]piperazine is then reacted with oxalic acid to form the oxalate salt. This reaction is usually performed in an aqueous medium at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyethyl group, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the oxalic acid moiety, converting it to glycolic acid or other reduced forms.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the phenoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Products include oxidized derivatives of the phenoxyethyl group.

    Reduction: Products include glycolic acid and other reduced forms of oxalic acid.

    Substitution: Products vary depending on the nucleophile used, resulting in different substituted piperazine derivatives.

Scientific Research Applications

Oxalic acid;1-[2-(3-propan-2-ylphenoxy)ethyl]piperazine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infections.

    Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of oxalic acid;1-[2-(3-propan-2-ylphenoxy)ethyl]piperazine involves its interaction with various molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the phenoxyethyl group can modulate enzyme activity. The oxalic acid moiety can chelate metal ions, affecting various biochemical pathways. These interactions result in the compound’s biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(3-propan-2-ylphenoxy)ethyl]piperazine: This compound lacks the oxalic acid moiety but shares similar structural features.

    Oxalic acid derivatives: Compounds like oxalyl chloride and disodium oxalate share the oxalic acid moiety but differ in their overall structure and properties.

Uniqueness

Oxalic acid;1-[2-(3-propan-2-ylphenoxy)ethyl]piperazine is unique due to its combination of oxalic acid and a substituted piperazine ring. This dual functionality allows it to interact with a wide range of molecular targets, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

oxalic acid;1-[2-(3-propan-2-ylphenoxy)ethyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O.C2H2O4/c1-13(2)14-4-3-5-15(12-14)18-11-10-17-8-6-16-7-9-17;3-1(4)2(5)6/h3-5,12-13,16H,6-11H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPQSSNAOOKYBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)OCCN2CCNCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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